molecular formula C21H18N4O4 B2386993 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one CAS No. 1251618-82-2

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one

Cat. No. B2386993
M. Wt: 390.399
InChI Key: HTFZUTWNXKQCFS-UHFFFAOYSA-N
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Description

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is a chemical compound that has gained significant attention from the scientific community due to its various potential applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one' involves the synthesis of the pyridazinone ring followed by the introduction of the oxadiazole and m-tolyl groups.

Starting Materials
4-chloro-3-nitropyridazine, m-toluidine, 3,4-dimethoxybenzaldehyde, hydrazine hydrate, sodium methoxide, acetic anhydride, phosphorus oxychloride, sodium azide, sodium hydride, ethyl chloroformate, triethylamine, sodium bicarbonate, ethanol, wate

Reaction
Step 1: Synthesis of 3-(m-tolyl)pyridazine-4(1H)-one, 4-chloro-3-nitropyridazine is reacted with m-toluidine in the presence of sodium methoxide to form 3-(m-tolyl)pyridazine-4(1H)-one., Step 2: Synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazine-4(1H)-one, 3,4-dimethoxybenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone., The hydrazone is then reacted with 3-(m-tolyl)pyridazine-4(1H)-one in the presence of acetic anhydride and phosphorus oxychloride to form 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazine-4(1H)-one., Step 3: Synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one, Sodium azide is reacted with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazine-4(1H)-one in the presence of sodium hydride to form the corresponding azide., The azide is then reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding carbamate., The carbamate is then reacted with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazine-4(1H)-one in the presence of sodium bicarbonate and ethanol to form 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one.

Mechanism Of Action

The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins involved in inflammation and cancer growth.

Biochemical And Physiological Effects

Studies have shown that 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one has various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one in laboratory experiments is its potential to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of using the compound is its potential toxicity, which may affect the results of experiments.

Future Directions

There are several future directions for research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one. One direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the compound's potential to inhibit the growth of other types of cancer cells. Additionally, further studies are needed to understand the compound's mechanism of action and potential toxicity.

Scientific Research Applications

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13-5-4-6-15(11-13)25-10-9-16(26)19(23-25)21-22-20(24-29-21)14-7-8-17(27-2)18(12-14)28-3/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFZUTWNXKQCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one

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